molecular formula C28H42O2 B14509088 2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) CAS No. 64409-39-8

2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol)

Cat. No.: B14509088
CAS No.: 64409-39-8
M. Wt: 410.6 g/mol
InChI Key: NJUFPVVMDNEWPH-UHFFFAOYSA-N
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Description

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of 6-tert-butyl-4-ethylphenol with butane-1,4-diyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals and prevents them from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and free radicals, which are neutralized through this mechanism .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Similar structure but with a methylene bridge instead of a butane-1,4-diyl bridge.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with a simpler structure.

    2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Another similar compound with slight structural variations

Uniqueness

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to some of its analogs. The presence of the butane-1,4-diyl bridge contributes to its stability and effectiveness as an antioxidant .

Properties

CAS No.

64409-39-8

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

2-tert-butyl-6-[4-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol

InChI

InChI=1S/C28H42O2/c1-9-19-15-21(25(29)23(17-19)27(3,4)5)13-11-12-14-22-16-20(10-2)18-24(26(22)30)28(6,7)8/h15-18,29-30H,9-14H2,1-8H3

InChI Key

NJUFPVVMDNEWPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)CC)C(C)(C)C)O

Origin of Product

United States

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